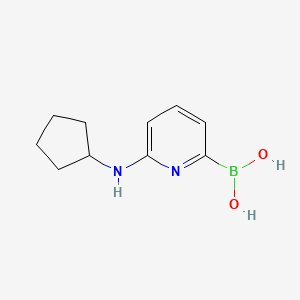

(6-(Cyclopentylamino)pyridin-2-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-(Cyclopentylamino)pyridin-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopentylamino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Cyclopentylamino)pyridin-2-yl)boronic acid typically involves the reaction of 2-bromo-6-(cyclopentylamino)pyridine with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: (6-(Cyclopentylamino)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Boronic esters or anhydrides.

Reduction: Borane derivatives.

Substitution: Substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

(6-(Cyclopentylamino)pyridin-2-yl)boronic acid has a wide range of applications in scientific research:

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms that involve boron.

Mecanismo De Acción

The mechanism of action of (6-(Cyclopentylamino)pyridin-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and in the design of enzyme inhibitors. The compound can also participate in cross-coupling reactions, where it acts as a nucleophile in the presence of a palladium catalyst .

Comparación Con Compuestos Similares

- (6-(Cyclopropylamino)pyridin-2-yl)boronic acid

- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester

- 6-Chloro-3-pyridinylboronic acid

Comparison: (6-(Cyclopentylamino)pyridin-2-yl)boronic acid is unique due to its cyclopentylamino substitution, which imparts distinct steric and electronic properties. This makes it more suitable for certain reactions compared to its analogs, such as (6-(Cyclopropylamino)pyridin-2-yl)boronic acid, which has a smaller cyclopropyl group. The presence of the cyclopentyl group can enhance the compound’s stability and reactivity in specific applications .

Actividad Biológica

(6-(Cyclopentylamino)pyridin-2-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antiviral applications. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentylamine with pyridin-2-boronic acid derivatives through methods such as Suzuki coupling. This synthetic route allows for the introduction of various substituents that can modulate the compound's biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been tested against pancreatic adenocarcinoma cells, showing an IC50 value of approximately 7.29 μM, indicating its potential as a selective anticancer agent .

In a comparative study, derivatives of boronic acids were evaluated for their cytotoxic effects on prostate cancer cells. Compounds similar to this compound reduced cell viability significantly while maintaining higher viability in healthy cells, showcasing a promising therapeutic window .

| Compound | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| This compound | Capan-1 (Pancreatic) | 7.29 | High |

| B5 | PC-3 (Prostate) | 5.00 | Moderate |

| B7 | PC-3 (Prostate) | 4.44 | Moderate |

Antiviral Activity

The compound has also been evaluated for antiviral properties against several viruses, including SARS-CoV and influenza strains. In vitro studies indicated moderate antiviral activity with effective concentrations ranging from 39.5 to 31.3 μM against respiratory viruses . These findings suggest that modifications to the boronic acid structure could enhance its efficacy as an antiviral agent.

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of signaling pathways critical for cell proliferation and survival. Specifically, it has been observed to induce G2/M phase arrest in cancer cells, suggesting a targeted approach to disrupt cell cycle progression .

Case Studies

- Anticancer Efficacy : A study assessed the effects of various boronic acid derivatives on cancer cell lines. The results indicated that compounds with cyclopentyl substitutions had enhanced selectivity towards cancer cells compared to normal peripheral blood mononuclear cells (PBMCs), providing insights into their therapeutic potential .

- Antiviral Studies : Another investigation focused on the antiviral properties of boronic acids, including this compound, revealing that certain structural modifications could improve activity against viral targets such as SARS-CoV-2 .

Propiedades

IUPAC Name |

[6-(cyclopentylamino)pyridin-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O2/c14-11(15)9-6-3-7-10(13-9)12-8-4-1-2-5-8/h3,6-8,14-15H,1-2,4-5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYNRDLKRHNRJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)NC2CCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671275 |

Source

|

| Record name | [6-(Cyclopentylamino)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-06-2 |

Source

|

| Record name | [6-(Cyclopentylamino)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.